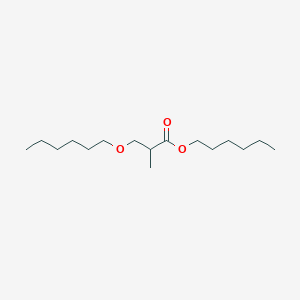
Hexyl 3-(hexyloxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-(hexyloxy)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hexyl group and a hexyloxy group attached to a methylpropanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(hexyloxy)-2-methylpropanoate typically involves the esterification of hexyl alcohol with 3-(hexyloxy)-2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-(hexyloxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, catalyzed by an acid or base.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products Formed
Hydrolysis: Yields 3-(hexyloxy)-2-methylpropanoic acid and hexyl alcohol.
Reduction: Produces 3-(hexyloxy)-2-methylpropanol.
Transesterification: Results in the formation of a new ester and an alcohol.
Scientific Research Applications
Hexyl 3-(hexyloxy)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Hexyl 3-(hexyloxy)-2-methylpropanoate exerts its effects is primarily through its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular processes and potentially antimicrobial effects . The molecular targets and pathways involved include interactions with membrane lipids and proteins, disrupting their normal function .
Comparison with Similar Compounds
Hexyl 3-(hexyloxy)-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.
Butyl acetate: Another solvent with similar applications but different physical properties.
Hexyl salicylate: Used in cosmetics and fragrances, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of hexyl and hexyloxy groups makes it particularly suitable for applications requiring stability and a pleasant fragrance .
Conclusion
This compound is a versatile ester with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
90177-70-1 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
hexyl 3-hexoxy-2-methylpropanoate |
InChI |
InChI=1S/C16H32O3/c1-4-6-8-10-12-18-14-15(3)16(17)19-13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
ZKGFDTFEFWGYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)C(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)

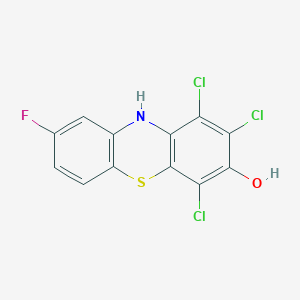
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

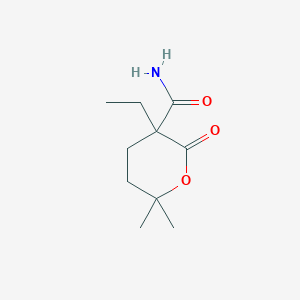
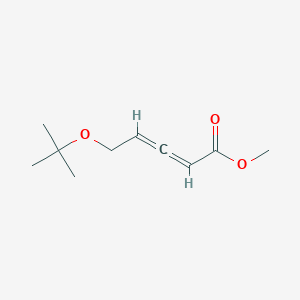
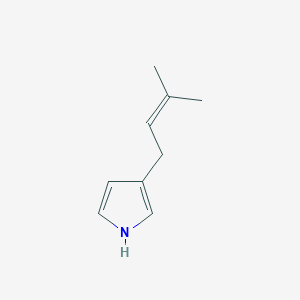
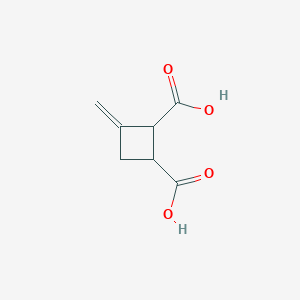
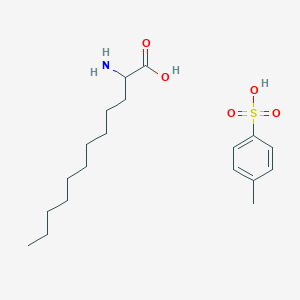

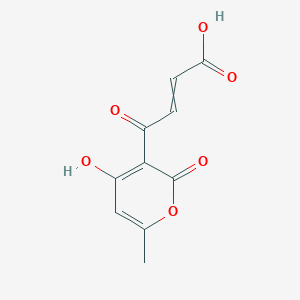
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
